1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea is a synthetically derived organic compound that acts as an allosteric antagonist of the cannabinoid CB1 receptor. [, ] Allosteric modulators, unlike orthosteric ligands, bind to a site distinct from the primary binding site of the receptor, thereby influencing receptor activity in a manner different from direct agonists or antagonists. [, ] This characteristic makes 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea a valuable tool in scientific research for investigating the complexities of CB1 receptor signaling and its implications in various physiological processes.
1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea functions as a negative allosteric modulator of the CB1 receptor. [, ] This means that it binds to an allosteric site on the receptor, distinct from the orthosteric site where cannabinoids like CP55,940 and WIN55,212-2 bind. [, ] Upon binding, 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea alters the receptor conformation, reducing the efficacy of orthosteric agonists, thus diminishing their ability to activate downstream signaling pathways. [, ] This negative allosteric modulation has been demonstrated through its ability to decrease the Emax of agonist-induced calcium mobilization and to reduce the effectiveness of CB1 agonists in inhibiting miniature inhibitory postsynaptic currents (mIPSCs) frequency in cerebellar neurons. [, ]
Interestingly, the influence of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea on CB1 receptor activity appears to be ligand-dependent. Studies indicate varying potency against different agonists, such as CP55,940 and WIN55,212-2, in both binding and functional assays. [] Additionally, it was observed to attenuate the effects of the CB1 antagonist/inverse agonist AM251, further highlighting its complex interaction with the CB1 receptor. []
The primary application of 1-(4-Fluorophenyl)-3-(3-(6-(pyrrolidin-1-yl)pyridazin-3-yl)phenyl)urea in scientific research is as a pharmacological tool for investigating the complexities of the cannabinoid CB1 receptor. [, ] Its unique action as a negative allosteric modulator offers several advantages over orthosteric ligands, allowing researchers to:
CAS No.: 115-71-9
CAS No.: 10026-08-1
CAS No.: 32449-61-9
CAS No.: 40071-64-5
CAS No.: 15209-11-7